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Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core

experimental methodologies related to naturally occurring alanine-containing dipeptides,

primarily the histidine dipeptides carnosine, anserine, and balenine. These molecules, first

identified in the early 20th century, are abundant in the excitable tissues of vertebrates and play

crucial roles in physiological homeostasis, including intracellular pH buffering, antioxidant

defense, and anti-glycation activities. This document is intended for researchers, scientists, and

drug development professionals, offering detailed historical context, quantitative data on tissue

distribution, in-depth experimental protocols for their extraction, quantification, and synthesis,

and visual representations of their key biological pathways.

Introduction
Alanine-containing dipeptides, specifically β-alanyl-histidine derivatives, are a class of small

molecules with significant biological roles. Carnosine (β-alanyl-L-histidine), the most studied of

these, is synthesized in the body from its constituent amino acids and is found in high

concentrations in skeletal muscle and brain tissues in humans and other vertebrates.[1] Its

methylated analogs, anserine (β-alanyl-3-methyl-L-histidine) and balenine (also known as

ophidine, β-alanyl-Nτ-methyl-histidine), are also prevalent in many animal species.[2] For over

a century since their discovery, these dipeptides have been the subject of extensive research,

revealing their multifaceted functions as potent intracellular buffers, antioxidants, metal ion

chelators, and inhibitors of advanced glycation end-product (AGE) formation.[3][4][5] This guide

details the historical journey from their initial isolation to the current understanding of their
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physiological significance and the experimental techniques that have underpinned this

research.

A Century of Discovery: Key Milestones
The history of these dipeptides begins at the turn of the 20th century, with the pioneering work

of Russian biochemist Vladimir Gulewitsch.

1900: The Discovery of Carnosine. Vladimir Gulewitsch and S. Amiradžibi first isolated a

novel nitrogenous substance from Liebig's meat extract.[6][7] They named this dipeptide

"carnosine," derived from the Latin "caro, carnis" for flesh, reflecting its abundance in muscle

tissue.[1][8][9] This marked the first instance of a peptide being isolated from animal tissue.

[7]

1929: Anserine is Identified. Nearly three decades later, the methylated derivative anserine

was discovered in goose muscle, hence its name (Latin: anser for goose).[10] It was

independently described by Gulewitsch and his colleague Tolkachevskaya, who initially

named it "galin," though this name did not persist.[6]

1938: The Buffering Role Proposed. The physiological significance of these dipeptides

began to be understood when Bate Smith noted that the pKa values of carnosine (around

6.8-6.9) and anserine (around 7.0-7.1) make them ideal biological pH buffers.[6][7] He

demonstrated that these molecules could account for up to 40% of the buffering capacity in

fast-twitch muscle fibers.[6][7]

Mid-20th Century: Balenine and Further Characterization. The third major dipeptide, balenine

(or ophidine), was later identified in the muscles of whales (hence its name from the whale

genus Balaenoptera) and some reptiles.[11] Subsequent decades focused on elucidating the

precise chemical structures, biosynthetic pathways, and the expanding repertoire of

physiological functions for all three dipeptides.

Quantitative Distribution in Tissues
The concentration of alanine-containing dipeptides varies significantly across different species

and tissue types. Carnosine is the predominant form in humans, whereas anserine and

balenine are more abundant in other animals like birds, rabbits, tuna, and marine mammals.

[10][12][13][14] Recent sensitive analytical methods have confirmed that anserine is also
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present in human skeletal and cardiac muscle, albeit at concentrations approximately 100

times lower than carnosine.[15]

Species Tissue
Carnosine
Concentrati
on

Anserine
Concentrati
on

Balenine
Concentrati
on

Reference(s
)

Human
Quadriceps

Femoris

20.0 ± 4.7

mmol/kg (dry

mass)

Undetectable

/ Very Low
Not Reported [6][12]

Human
Vastus

Lateralis

17.27 ± 5.79

mmol/kg (dry

mass)

158.1 ± 68.5

µmol/kg (dry

mass)

Not Reported [15]

Human
Cardiac

Muscle
Low

10.1 ± 13.4

µmol/kg (dry

mass)

Not Reported [15]

Chicken
Breast

Muscle
Variable

Major

Component
Variable [16][17]

Beef
Skeletal

Muscle

37.5–38.2

mg/g (extract)
Low Low [18]

Pork
Skeletal

Muscle
High Low Low [19]

Rabbit
Skeletal

Muscle
Low High Not Reported [10]

Tuna
Skeletal

Muscle
Low High Not Reported [10][17]

Whales
Skeletal

Muscle
Variable Variable

Major

Component
[11][16]

Various Fish
Skeletal

Muscle
Variable

Often the

Major

Component

Variable [4][16]
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Experimental Protocols
The study of these dipeptides relies on robust methods for their extraction from complex

biological matrices, precise quantification, and chemical synthesis for use in functional studies.

Historical Isolation Protocol (Inferred Gulewitsch
Method, circa 1900)
This protocol is a plausible reconstruction of the methods likely used by Gulewitsch, based on

the chemical techniques of the era which relied on precipitation and crystallization.

Extraction: Begin with a large volume of commercial meat extract (e.g., Liebig's extract).

Dilute the extract with distilled water and heat to boiling to coagulate and precipitate proteins.

Filtration: Filter the hot mixture through paper or cloth to remove the precipitated protein

mass, retaining the aqueous filtrate.

Lead Acetate Precipitation: Add a solution of basic lead acetate to the filtrate. This step

precipitates various organic acids and other impurities. Filter the mixture to remove the lead

precipitate.

Removal of Excess Lead: Bubble hydrogen sulfide (H₂S) gas through the filtrate. This

precipitates the excess lead as lead sulfide (PbS). Filter the solution to remove the black

PbS precipitate.

Concentration: Concentrate the filtrate by boiling off a significant portion of the water.

Phosphotungstic Acid Precipitation: Add a solution of phosphotungstic acid to the

concentrated, acidic filtrate. This reagent precipitates nitrogenous bases, including

dipeptides.

Decomposition of Precipitate: Collect the phosphotungstate precipitate and suspend it in

water. Add an excess of barium hydroxide (baryta) to decompose the precipitate, forming

insoluble barium phosphotungstate.

Final Filtration and Crystallization: Filter off the barium precipitate. Remove excess barium

from the filtrate by bubbling carbon dioxide (CO₂) through it, precipitating barium carbonate.
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Filter again and concentrate the final, clear filtrate by evaporation under reduced pressure.

Allow the concentrated solution to stand, promoting the slow crystallization of carnosine.

Modern Extraction and Deproteinization Protocol
This protocol is standard for preparing tissue samples for analysis by modern chromatographic

methods.[4][20]

Sample Preparation: Weigh approximately 50-100 mg of frozen tissue (e.g., skeletal muscle).

Keep the sample on ice throughout the procedure to minimize enzymatic degradation.

Homogenization: Place the tissue in a microcentrifuge tube. Add 10 volumes (e.g., 500-1000

µL for 50-100 mg tissue) of ice-cold 0.5-1.0 M Perchloric Acid (PCA).[11][20] Homogenize

the tissue thoroughly using a mechanical homogenizer or sonicator until no visible tissue

fragments remain.

Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for complete

protein precipitation.

Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.[4][21]

Supernatant Collection: Carefully collect the clear supernatant, which contains the acid-

soluble small molecules including the dipeptides, and transfer it to a new, pre-chilled

microcentrifuge tube. Be careful not to disturb the protein pellet.

Neutralization: Neutralize the PCA extract by adding a precise volume of ice-cold 2 M

Potassium Hydroxide (KOH).[4] A common approach is to add a volume of KOH equal to

34% of the supernatant volume.[4] This will precipitate the perchlorate as potassium

perchlorate (KClO₄).

pH Check: Vortex briefly and check the pH of the sample using pH paper to ensure it is

within the neutral range (pH 6.5-8.0).[4] Adjust with small volumes of 0.1 M KOH or PCA if

necessary.

Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the KClO₄

precipitate.[4]
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Sample for Analysis: The resulting supernatant is the deproteinized extract. It can be directly

injected for HPLC analysis or stored at -80°C.

1. Frozen Tissue Sample 2. Homogenize in
ice-cold Perchloric Acid

3. Incubate on Ice
(Protein Precipitation)

4. Centrifuge
(13,000 x g, 4°C)

5. Collect Supernatant

Protein Pellet
(Discard)

6. Neutralize with
ice-cold KOH

7. Centrifuge
(13,000 x g, 4°C)

8. Collect Supernatant
(Ready for Analysis)

KClO4 Pellet
(Discard)

Click to download full resolution via product page

Caption: Workflow for modern extraction of dipeptides from tissue.

Quantification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a typical method for the separation and quantification of carnosine and

anserine.

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.[9]

Mobile Phase Preparation:

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[15]

Mobile Phase B: 0.1% TFA in acetonitrile.[15]

Degas both mobile phases by sonication or vacuum filtration before use.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL.

Detection: UV at 214 nm.
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Column Temperature: 25°C.

Gradient Elution:

0-5 min: 100% Mobile Phase A (isocratic).

5-20 min: Linear gradient from 0% to 20% Mobile Phase B.

20-22 min: Linear gradient from 20% to 0% Mobile Phase B.

22-30 min: 100% Mobile Phase A (column re-equilibration).

Standard Curve Preparation: Prepare a series of standard solutions of carnosine and

anserine of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in Mobile Phase A.

Analysis: Inject the prepared standards and the deproteinized samples. Identify the peaks for

carnosine and anserine by comparing their retention times with the standards.

Quantification: Construct a standard curve by plotting the peak area against the

concentration for each standard. Determine the concentration of carnosine and anserine in

the samples by interpolating their peak areas on the standard curve.

Solid-Phase Peptide Synthesis (SPPS) of Carnosine
This protocol describes the synthesis of carnosine (β-Ala-His) using standard Fmoc/tBu

chemistry.[12][22]

Resin Preparation:

Start with Fmoc-His(Trt)-OH pre-loaded onto a 2-chlorotrityl chloride resin (0.1 mmol

scale). The trityl (Trt) group protects the imidazole side chain of histidine.

Place the resin in a solid-phase synthesis vessel. Swell the resin in dichloromethane

(DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3x).

Fmoc Deprotection (Histidine):

Add a solution of 20% piperidine in DMF to the resin.
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Agitate for 5-10 minutes. Drain the solution.

Repeat the 20% piperidine treatment for another 10-15 minutes to ensure complete

removal of the Fmoc group.

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

Coupling (β-Alanine):

In a separate vial, activate Fmoc-β-Ala-OH (3 equivalents relative to resin loading).

Dissolve Fmoc-β-Ala-OH and a coupling agent like HCTU (3 eq) in DMF. Add a base, N,N-

Diisopropylethylamine (DIPEA) (6 eq), to the solution.

Add the activated amino acid solution to the resin.

Agitate the mixture at room temperature for 1-2 hours.

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test

indicates a free primary amine is no longer present).

Wash the resin with DMF (5x) and DCM (3x).

Fmoc Deprotection (β-Alanine):

Repeat Step 2 to remove the Fmoc group from the N-terminal β-alanine.

Cleavage and Side-Chain Deprotection:

Wash the final peptide-resin with DCM (5x) and dry it under a stream of nitrogen.

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5%

Triisopropylsilane (TIS).[23] TIS and water act as scavengers to trap the reactive cations

generated during cleavage.

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at

room temperature for 2-3 hours.[18]
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Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a

small amount of fresh TFA to ensure complete recovery.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the TFA filtrate to a large volume of ice-cold diethyl

ether.

Centrifuge to pellet the white peptide precipitate. Wash the pellet with cold ether several

times.

Dry the crude peptide under vacuum. Purify the peptide using preparative RP-HPLC.

Biological Functions and Signaling Pathways
Alanine-containing dipeptides exert their physiological effects through several key mechanisms,

primarily related to maintaining cellular homeostasis under stress.

Intracellular pH Buffering
During intense anaerobic exercise, the accumulation of hydrogen ions (H⁺) leads to a drop in

intracellular pH, contributing to muscle fatigue. The imidazole ring of the histidine residue in

carnosine and its analogs has a pKa value near physiological pH (6.8-7.1).[6][8] This allows it

to effectively accept a proton, acting as a potent buffer against acidification.[8]
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Caption: Mechanism of intracellular pH buffering by carnosine.

Antioxidant and Anti-Glycation Pathways
Carnosine and anserine are powerful antioxidants that protect cells from damage by reactive

oxygen species (ROS) and reactive carbonyl species (RCS).

Direct ROS Scavenging: The imidazole ring can directly quench ROS such as hydroxyl

radicals and singlet oxygen, neutralizing their damaging effects on proteins, lipids, and DNA.

[11][23]

Metal Ion Chelation: By chelating transition metals like copper (Cu²⁺) and iron (Fe²⁺),

carnosine prevents them from participating in Fenton reactions, which generate highly

reactive hydroxyl radicals.[4]

Anti-Glycation: Glycation is the non-enzymatic reaction between sugars and proteins or

lipids, leading to the formation of Advanced Glycation End-products (AGEs), which contribute
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to cellular aging and diabetic complications. Carnosine can inhibit AGE formation through

two primary mechanisms:

Competitive Glycation: It can act as a sacrificial target for glycation, protecting more critical

protein structures.[7][9]

Carbonyl Quenching: It reacts with and detoxifies reactive carbonyl species like

methylglyoxal (MGO), which are precursors to AGEs.[22][24] Anserine also demonstrates

this protective effect.[7][9][24]
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& Cellular Damage

 Cause

Reactive Carbonyl
Species (RCS)

(e.g., Methylglyoxal)

Advanced Glycation
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 Cause

Transition Metals
(Cu²⁺, Fe²⁺)
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Caption: Antioxidant and anti-glycation pathways of carnosine/anserine.
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Conclusion
From their initial discovery in meat extract over a century ago, the alanine-containing dipeptides

carnosine, anserine, and balenine have been established as critical components of vertebrate

physiology. Their roles as highly efficient pH buffers, antioxidants, and anti-glycating agents

underscore their importance in protecting excitable tissues from the metabolic stresses of

activity and aging. The development of sophisticated analytical and synthetic methodologies

has been instrumental in uncovering these functions. Future research, particularly in the

context of therapeutic applications for metabolic, neurodegenerative, and age-related diseases,

continues to build upon this rich historical and scientific foundation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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